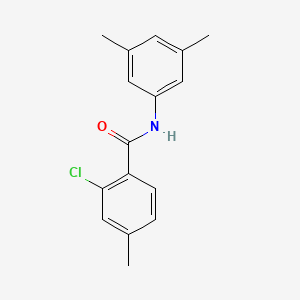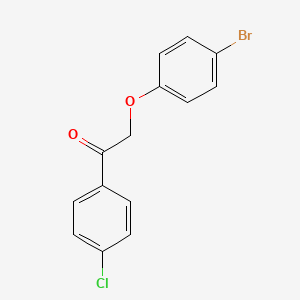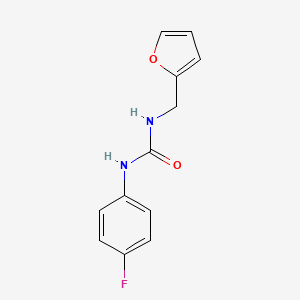![molecular formula C17H17F3N2O2 B5866168 1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5866168.png)
1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is a piperazine derivative that has been synthesized through various methods and has been found to exhibit diverse biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the modulation of various neurotransmitter systems such as the serotonin and dopamine systems. It has also been suggested that this compound may exert its neuroprotective effects through the activation of various signaling pathways involved in cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit diverse biochemical and physiological effects. In pharmacology, it has been shown to have potential as a selective serotonin reuptake inhibitor and a potent dopamine D2 receptor antagonist. In neuroscience, it has been found to exhibit potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments include its potential as a selective serotonin reuptake inhibitor and a potent dopamine D2 receptor antagonist. Its potential neuroprotective effects also make it a promising candidate for the treatment of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine. One direction is to further investigate its potential as a selective serotonin reuptake inhibitor and a potent dopamine D2 receptor antagonist. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of 1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-(trifluoromethyl)benzylamine with 2-furoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit potential antitumor, antiviral, and antibacterial activities. In pharmacology, it has been shown to have potential as a selective serotonin reuptake inhibitor and a potent dopamine D2 receptor antagonist. In neuroscience, it has been found to exhibit potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
furan-2-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-5-2-1-4-13(14)12-21-7-9-22(10-8-21)16(23)15-6-3-11-24-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIBGVKJMEGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5866112.png)
![6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5866118.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5866148.png)

![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)

![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)
![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)